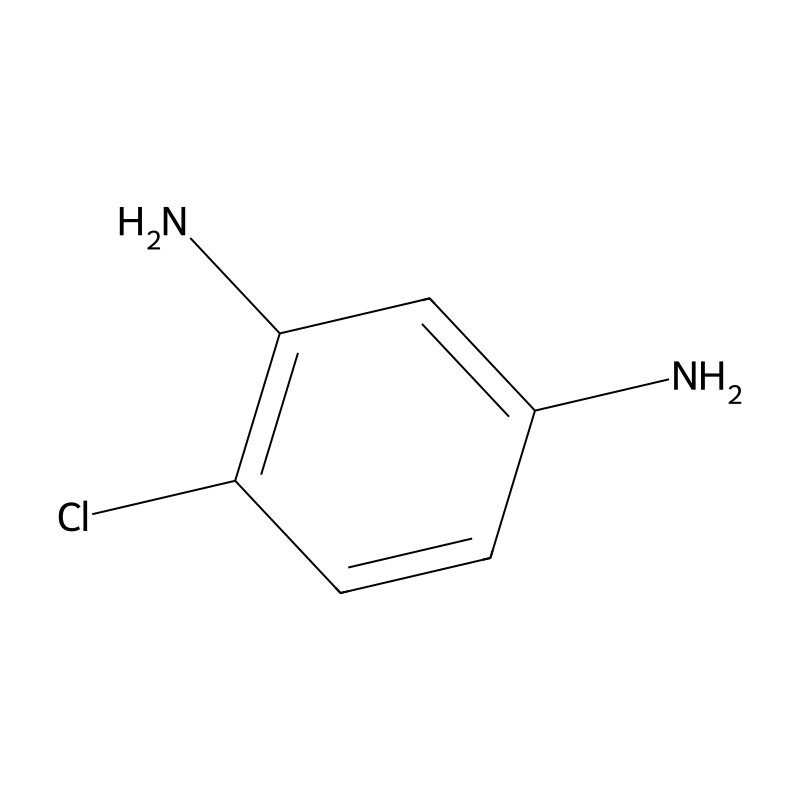

4-Chlorobenzene-1,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, INSOL IN PETROLEUM ETHER

Synonyms

Canonical SMILES

Synthesis and characterization:

-Chloro-M-phenylenediamine (4-Cl-MPD) has been known since the late 19th century. Its first synthesis was reported in 1879 by Beilstein and Kurbatow, who obtained it by the reduction of 4-chloro-1,3-dinitrobenzene with zinc chloride and hydrochloric acid. Since then, various methods for its synthesis have been developed, including reduction with iron.

Chemical properties:

4-Cl-MPD is an aromatic diamine, meaning it contains two amine groups (-NH₂) attached to a benzene ring. It exists as a gray powder or dark purple solid at room temperature. Its melting point is reported to be between 83.5-92.5 °C [].

Applications in research:

-Cl-MPD has been used in various scientific research applications, including:

- Organic synthesis: As a building block for the synthesis of other aromatic compounds, such as azo dyes, pharmaceuticals, and polymers.

- Analytical chemistry: As a chelating agent for forming complexes with metal ions, which can be used for various analytical purposes, such as metal ion detection and separation.

- Material science: As a component in the development of functional materials, such as conductive polymers and sensors.

- Biological studies: Although limited, some studies have explored the potential use of 4-Cl-MPD in biological research, such as investigating its interaction with biomolecules and its potential antitumor activity [, ].

4-Chlorobenzene-1,3-diamine, also known as 4-chloro-m-phenylenediamine, is an organic compound with the molecular formula C6H7ClN2. It appears as a brown crystalline solid or powder and is characterized by its two amino groups (-NH2) and one chlorine atom attached to a benzene ring. This compound is noted for its reactivity and potential applications in various chemical processes and industries .

There is no current research available on the specific mechanism of action of 4-Chloro-M-phenylenediamine in biological systems. Its applications seem to be focused on its role as a precursor in organic synthesis.

- Toxicity: Limited data exists on the specific toxicity of 4-Chloro-M-phenylenediamine. However, aromatic diamines can be irritating to the skin, eyes, and respiratory system.

- Flammability: No data available on flammability. However, aromatic amines can be combustible.

- Reactivity: Can react with oxidizing agents [].

- Reactivity with Oxidizers: This compound is incompatible with strong oxidizers, which can lead to hazardous reactions .

- Formation of Quinoxalones: It reacts with alpha-ketoacids to produce quinoxalones, a class of bicyclic compounds with significant biological activity .

- Acid-Base Reactions: As an aryl amine, it can neutralize acids to form salts and water, releasing heat in exothermic reactions .

Several methods have been developed for synthesizing 4-chlorobenzene-1,3-diamine:

- Nitration and Reduction: The compound can be synthesized through the nitration of chlorobenzene followed by reduction using zinc or iron in acidic conditions.

- Direct Amination: Chlorobenzene can undergo direct amination using ammonia or amines under specific catalytic conditions to yield 4-chlorobenzene-1,3-diamine .

4-Chlorobenzene-1,3-diamine has several applications across different fields:

- Dyes and Pigments: It serves as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.

- Pharmaceuticals: The compound is explored for potential use in pharmaceuticals, particularly in the development of antimicrobial agents .

- Polymer Chemistry: It is utilized in the production of certain polymers and resins that require amine functionalities.

Research on interaction studies involving 4-chlorobenzene-1,3-diamine primarily focuses on its reactivity with various agents:

- Reactivity with Oxidizing Agents: Studies indicate that this compound can react vigorously with strong oxidizers, necessitating careful handling during synthesis and application .

- Biological Interactions: Investigations into its interactions with biological systems are ongoing, particularly regarding its toxicity and potential therapeutic applications .

Several compounds share structural similarities with 4-chlorobenzene-1,3-diamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4-chloroaniline | C6H7ClN2 | Used as a dye intermediate |

| 4-Chloro-o-phenylenediamine | C6H7ClN2 | Exhibits different reactivity patterns |

| 3-Chloro-1,6-phenylenediamine | C6H7ClN2 | Differently positioned chlorine atom |

| 4-Chloro-1,2-benzenediamine | C6H7ClN2 | Distinct substitution pattern |

| 5-Chloro-1,2-phenylenediamine | C6H7ClN2 | Varies in biological activity |

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their functional groups and substitution patterns on the benzene ring. The unique positioning of the chlorine atom and amino groups in 4-chlorobenzene-1,3-diamine contributes to its specific chemical properties and applications compared to its analogs .

Physical Description

Color/Form

XLogP3

LogP

Melting Point

91 °C

UNII

Related CAS

GHS Hazard Statements

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Dyestuff and pigment intermediates; hair dye coupler.

...BELIEVED TO BE USED AS A DYE INTERMEDIATE AND AS A RUBBER-PROCESSING AGENT.

Description is given for preparation and use of p-phenylenediamine in a hair dye preparation.

Analytic Laboratory Methods

Phenylenediamine was determined by high performance liquid chromatography in aq samples.